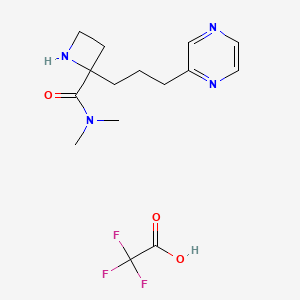
2-(3-Pyrazin-2-yl-propyl)-azetidine-2-carboxylic aciddimethylamide trifluoroacetic acid salt
Descripción general
Descripción
2-(3-Pyrazin-2-yl-propyl)-azetidine-2-carboxylic aciddimethylamide trifluoroacetic acid salt is a useful research compound. Its molecular formula is C15H21F3N4O3 and its molecular weight is 362.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(3-Pyrazin-2-yl-propyl)-azetidine-2-carboxylic acid dimethylamide trifluoroacetic acid salt is a derivative of azetidine-2-carboxylic acid, which has garnered attention due to its unique structural characteristics and potential biological activities. This article reviews the biological activity of this compound, focusing on its effects in various biological systems, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
The compound features a pyrazine ring, an azetidine moiety, and a trifluoroacetic acid component. Its structural formula can be represented as follows:
Where , , , and represent the number of carbon, hydrogen, nitrogen, and oxygen atoms, respectively. The presence of the trifluoroacetic acid moiety enhances solubility and may influence the compound's interaction with biological targets.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Anti-inflammatory Effects :
- Cell Viability and Apoptosis :
- Protein Misincorporation :
- Toxicity Studies :
Table 1: Summary of Biological Activities
Case Studies
- Neuroinflammation Model : In a study examining the effects of AZE on BV2 microglial cells, treatment resulted in increased nitric oxide release and altered expression of inflammatory markers such as IL-6. These findings suggest that AZE could be utilized as a model for studying neuroinflammatory diseases .
- Plant Growth Inhibition : A case study involving Arabidopsis thaliana highlighted the allelopathic effects of azetidine derivatives. The study demonstrated that specific concentrations led to significant root growth inhibition, providing insights into potential agricultural applications or ecological impacts .
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
- Anticancer Activity : Preliminary studies have indicated that derivatives of azetidine compounds exhibit significant cytotoxicity against various cancer cell lines. Research suggests that the incorporation of the pyrazine moiety enhances the selectivity and potency of these compounds against tumor cells, potentially leading to the development of new anticancer agents .
- Neurological Disorders : Compounds with similar structural frameworks have been investigated for their neuroprotective properties. The azetidine ring is known to interact with neurotransmitter systems, making it a candidate for treating conditions such as Alzheimer's disease and schizophrenia. Studies are ongoing to evaluate the efficacy of this specific compound in modulating neuroreceptors .
- Antimicrobial Properties : There is growing interest in the antimicrobial potential of azetidine derivatives. Initial screenings have shown that this compound exhibits activity against certain bacterial strains, suggesting its use as a lead compound for developing new antibiotics .
Case Studies
Synthesis and Development
The synthesis of 2-(3-Pyrazin-2-yl-propyl)-azetidine-2-carboxylic acid dimethylamide trifluoroacetic acid salt involves multi-step organic reactions that include the formation of the azetidine ring followed by functionalization with pyrazine and carboxylic acid derivatives. This synthetic pathway not only highlights the complexity of the compound but also its potential for modification to enhance biological activity.
Propiedades
IUPAC Name |
N,N-dimethyl-2-(3-pyrazin-2-ylpropyl)azetidine-2-carboxamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O.C2HF3O2/c1-17(2)12(18)13(6-7-16-13)5-3-4-11-10-14-8-9-15-11;3-2(4,5)1(6)7/h8-10,16H,3-7H2,1-2H3;(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQOSPKLBVDEAQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1(CCN1)CCCC2=NC=CN=C2.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21F3N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















